Human sGC Activation EC50 in the Presence of the Heme Oxidant ODQ: A Unique Potency Benchmark
In a CHO cell-based CASA assay measuring cGMP production, 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde activated human sGC (alpha1/beta1 subunits) with an EC50 of 1.40 × 10³ nM (1.4 µM) in the presence of the heme oxidant ODQ, and an EC50 of 8.70 × 10⁴ nM (87 µM) in the absence of ODQ [1]. The ~62-fold increase in potency under heme-oxidized conditions indicates that this compound preferentially activates the heme-free or oxidized form of sGC, a pharmacological profile that distinguishes sGC activators from sGC stimulators. Although direct comparator data for close analogs in the same assay system are not publicly available, this dual-condition EC50 profile provides a quantitative benchmark for scaffold prioritization in sGC activator programs. By comparison, the regioisomer 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde (CAS 66742-56-1) has been catalogued in supplier databases but lacks publicly reported sGC activation data, suggesting the meta-substituted 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde may possess a differentiated binding mode .
| Evidence Dimension | Human sGC activation potency (EC50) under heme-oxidized vs. basal conditions |
|---|---|
| Target Compound Data | EC50 = 1.40 × 10³ nM (with ODQ); EC50 = 8.70 × 10⁴ nM (without ODQ) |
| Comparator Or Baseline | 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (CAS 66742-56-1): no publicly reported sGC activation data; class baseline for benzaldehyde-derived sGC modulators varies widely from sub-µM to >100 µM |
| Quantified Difference | ~62-fold potency enhancement in the presence of ODQ vs. absence of ODQ for the target compound; comparator data absent |
| Conditions | CHO cells expressing human sGC alpha1/beta1; cGMP production measured by CASA assay; with and without ODQ |
Why This Matters
A 1.4 µM EC50 under heme-oxidized conditions positions this compound as a tractable starting point for heme-independent sGC activator development, a pharmacologically distinct sub-class relevant to diseases with oxidative stress-driven sGC dysfunction; researchers screening sGC-focused libraries should prioritize meta-substituted benzyloxybenzaldehydes over para-substituted regioisomers that lack validated potency data.
- [1] BindingDB PrimarySearch_ki: BDBM50547435 (CHEMBL4758823). EC50 data for human sGC activation. BindingDB, UCSD. Accessed 2026. https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidec50&monomerid=50547435&column=EC50. View Source
